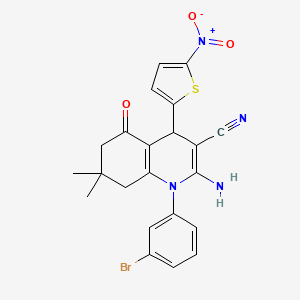![molecular formula C30H32N6O4 B4332345 2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B4332345.png)
2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the spiro[indole-3,4’-quinolin] core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano and amino groups: This step often involves nucleophilic substitution reactions.
Attachment of the dimethylamino and methoxyphenyl groups: These groups are usually introduced through alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amines or amides can be formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s functional groups may allow it to form hydrogen bonds or electrostatic interactions with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
- 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide lies in its specific arrangement of functional groups and the spiro structure. This configuration may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[2-amino-3-cyano-1-(dimethylamino)-7,7-dimethyl-2',5-dioxospiro[6,8-dihydroquinoline-4,3'-indole]-1'-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O4/c1-29(2)14-23-26(24(37)15-29)30(21(16-31)27(32)36(23)34(3)4)20-11-6-7-12-22(20)35(28(30)39)17-25(38)33-18-9-8-10-19(13-18)40-5/h6-13H,14-15,17,32H2,1-5H3,(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYWHKMMEJZATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)OC)C(=C(N2N(C)C)N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE](/img/structure/B4332271.png)
![ETHYL 4-{[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE](/img/structure/B4332274.png)
![N-(5-METHYL-12-OXAZOL-3-YL)-N'-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE](/img/structure/B4332278.png)
![N-(4-FLUOROPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE](/img/structure/B4332284.png)
![N-(3,4-DIMETHOXYPHENYL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE](/img/structure/B4332287.png)
![N-(5-METHYL-1,2-OXAZOL-3-YL)-N'-({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE](/img/structure/B4332300.png)
![3-[(BENZENESULFONYL)METHYL]-N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4332305.png)
![N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4332311.png)
![N-[4-(1-PIPERIDINYLMETHYL)BENZYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4332318.png)
![2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4332325.png)
![2-amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4332337.png)
![2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B4332349.png)


